

Spectroscopic Profile of 3-Hydroxy-2-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzoic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-2-methylbenzoic acid**, a valuable compound in pharmaceutical research and organic synthesis. The document, tailored for researchers, scientists, and professionals in drug development, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Hydroxy-2-methylbenzoic acid**, facilitating easy reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.18	br. s	-	1H	-COOH
7.42	d	7.7	1H	Ar-H
7.13	t	7.9	1H	Ar-H
6.93	d	7.9	1H	Ar-H
2.46	s	-	3H	-CH ₃

Data sourced from ChemicalBook.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

No publicly available experimental data for the specific chemical shifts of **3-Hydroxy-2-methylbenzoic acid** could be located at the time of this report. General spectral characteristics for substituted benzoic acids suggest the carboxyl carbon would appear significantly downfield, with aromatic carbons in the typical 110-160 ppm range and the methyl carbon appearing upfield.

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3000	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Methyl)
1700-1680	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch / O-H bend

Assignments are based on typical infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
152	High	$[M]^+$ (Molecular Ion)
135	Moderate	$[M-OH]^+$
134	Moderate	$[M-H_2O]^+$
107	High	$[M-COOH]^+$
79	Moderate	$[C_6H_5O]^+$
77	Moderate	$[C_6H_5]^+$

Fragmentation pattern is predicted based on the general behavior of aromatic carboxylic acids under electron ionization.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Hydroxy-2-methylbenzoic acid** was prepared by dissolving the sample in deuterated chloroform ($CDCl_3$). The 1H NMR spectrum was recorded on a spectrometer operating at a frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the KBr (potassium bromide) pellet technique. A small amount of finely ground **3-Hydroxy-2-methylbenzoic acid** was intimately mixed with

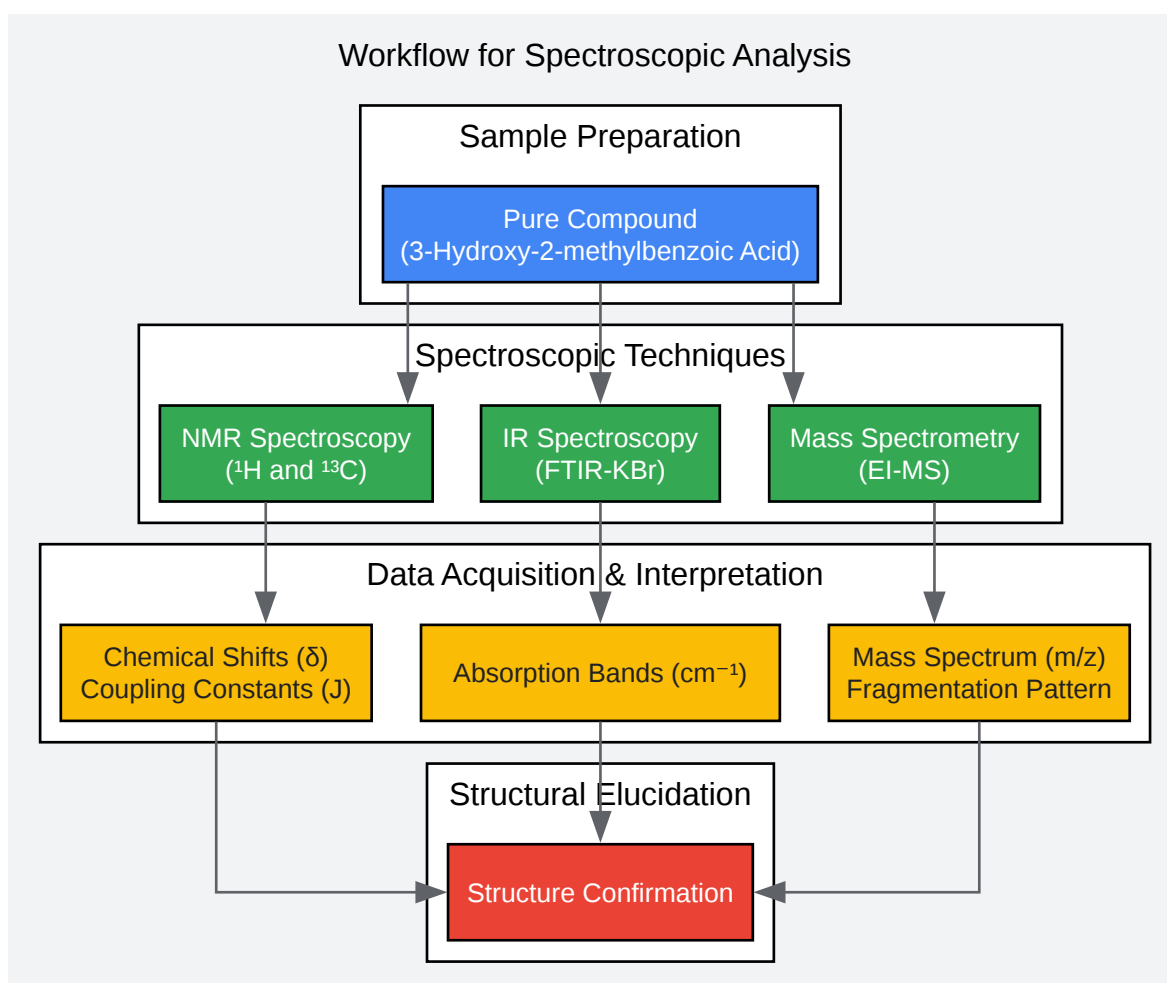
spectroscopic grade KBr. The mixture was then pressed under high pressure to form a transparent pellet, through which the infrared beam was passed.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, where it was bombarded with a high-energy electron beam (typically 70 eV). This caused the molecule to ionize and fragment. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Hydroxy-2-methylbenzoic acid**.



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Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

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References

- 1. 3-Hydroxy-2-methylbenzoic acid | 603-80-5 [chemicalbook.com]
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